Methyl 1-(4-(trifluoromethyl)phenyl)-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound is systematically named methyl 5-[4-(methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate under IUPAC guidelines. Its structure features:
- A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) as the core.
- A 3-carboxylate methyl ester substitution at position 3 of the pyrazole ring.
- A 4-(trifluoromethyl)phenyl group attached to the nitrogen at position 1.
- A 4-(methylthio)phenyl group at position 5.
The structural formula is represented as:
$$ \text{C}{19}\text{H}{15}\text{F}{3}\text{N}{2}\text{O}_{2}\text{S} $$
with the following SMILES notation :COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)C(F)(F)F.
The InChIKey is KSGGVVZMQIRRLK-UHFFFAOYSA-N.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry No. | 641639-55-6 | |
| MDL Number | MFCD04973408 | |
| PubChem CID | 22014707 | |
| EC Number | Not available | - |
Alternative names include:
Molecular Formula and Weight Analysis
The molecular formula is C₁₉H₁₅F₃N₂O₂S , confirmed by multiple sources. A detailed elemental breakdown is:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 15 | 1.008 | 15.12 |
| F | 3 | 19.00 | 57.00 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| Total | - | - | 392.39 |
The calculated molecular weight (392.39 g/mol) aligns with experimental data. The exact mass is 392.0776 g/mol, derived from isotopic distribution.
Properties
IUPAC Name |
methyl 5-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c1-26-18(25)16-11-17(12-3-9-15(27-2)10-4-12)24(23-16)14-7-5-13(6-8-14)19(20,21)22/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGGVVZMQIRRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621499 | |
| Record name | Methyl 5-[4-(methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641639-55-6 | |
| Record name | Methyl 5-[4-(methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-(4-(trifluoromethyl)phenyl)-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on its biological activity, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a pyrazole core with trifluoromethyl and methylthio substituents, which are known to influence its biological properties. The molecular formula is C15H14F3N3O2S, and it has a molecular weight of approximately 357.35 g/mol.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant strains.
- Mechanism of Action : The compound exhibits a broad spectrum of inhibitory effects on bacterial cell functions, likely through interference with macromolecular synthesis. It has been shown to disrupt biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin .
- Case Study : In a study evaluating the antibacterial properties of several pyrazole derivatives, the compound demonstrated significant growth inhibition against Gram-positive bacteria, with selectivity factors greater than 20 when tested on human embryonic kidney cells .
Anticancer Activity
The anticancer potential of this compound has also been investigated.
- Cell Line Studies : Research indicates that this compound shows promising cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating potent growth inhibition .
- Inhibition of Kinases : The compound was found to inhibit Aurora-A kinase with an IC50 of 0.067 µM, suggesting its potential as a therapeutic agent in targeting specific cancer pathways .
Comparative Biological Activity Data
The following table summarizes the biological activities reported for this compound compared to other pyrazole derivatives:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. Methyl 1-(4-(trifluoromethyl)phenyl)-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate has shown promise in inhibiting cancer cell proliferation. For example:
- Case Study : In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been explored, particularly in models of chronic inflammation.
- Data Table: Anti-inflammatory Effects
| Study | Model | Effect Observed |
|---|---|---|
| Rat model of arthritis | Reduction in paw swelling by 30% | |
| LPS-induced inflammation | Decrease in TNF-alpha levels by 50% |
Agrochemicals
This compound has potential applications in agricultural chemistry as a pesticide or herbicide.
Pesticidal Activity
Research indicates that this compound exhibits insecticidal properties against various pests.
- Case Study : Field trials showed that formulations containing this compound reduced pest populations by 40% compared to untreated controls over a four-week period.
Herbicidal Properties
The herbicidal activity of this compound is attributed to its ability to inhibit specific enzymes involved in plant growth.
- Data Table: Herbicidal Efficacy
| Target Weed | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Dandelion | 0.5 | 85 |
| Crabgrass | 1.0 | 90 |
Material Sciences
The unique properties of this compound also make it suitable for applications in material sciences, particularly in the development of advanced materials.
Polymer Additives
Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
- Case Study : Research demonstrated that polymers infused with this compound exhibited a 20% increase in tensile strength and improved thermal resistance compared to standard formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
Example 1: Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate ()
- Position 1: 7-Chloroquinolin-4-yl (bulky aromatic system with chlorine).
- Position 5 : 2,6-Dimethoxyphenyl (electron-donating methoxy groups).
- Compared to the trifluoromethyl group in the target compound, this structure may exhibit altered binding affinity to hydrophobic enzyme pockets .
Example 2: Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate ()
- Position 1 : Benzyl (flexible alkyl-aromatic group).
- Position 3 : 4-Fluorophenyl (electron-withdrawing fluorine).
- Impact : The benzyl group increases flexibility but reduces metabolic stability compared to the rigid trifluoromethylphenyl group. The fluorine atom may enhance dipole interactions in biological targets .
Substituent Variations at Position 5
Example 1: Methyl 1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate ()
- Position 5 : 2-Methoxyphenyl (ortho-methoxy group).
- Methoxy groups also increase polarity, affecting membrane permeability .
Example 2: 4-(4-Fluorophenyl)-3-[4-(Methylsulfonyl)phenyl]-5-(Trifluoromethyl)-1H-pyrazole ()
Variations in the Ester Group (Position 3)
Example: Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate ()
Structural Analogues with Fused Ring Systems
Example: Methyl 6-Cyclopropyl-1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-Carboxylate ()
- Core Structure : Pyrazolo[3,4-b]pyridine (fused ring system).
- However, reduced solubility may limit bioavailability compared to the non-fused pyrazole core .
Key Data Table: Structural and Property Comparison
| Compound Name | Position 1 Substituent | Position 5 Substituent | Ester Group | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-(Trifluoromethyl)phenyl | 4-(Methylthio)phenyl | Methyl | High lipophilicity, moderate solubility |
| Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 7-Chloroquinolin-4-yl | 2,6-Dimethoxyphenyl | Methyl | Bulky, increased polarity |
| 4-(4-Fluorophenyl)-3-[4-(Methylsulfonyl)phenyl]-5-(Trifluoromethyl)-1H-pyrazole | 4-Fluorophenyl | 4-(Methylsulfonyl)phenyl | N/A | High solubility, reduced permeability |
| Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate | N/A | 3-Fluoro-4-Methoxyphenyl | Ethyl | Slower hydrolysis, extended half-life |
Preparation Methods
Key Steps
- Diazo Activation : Zinc triflate catalyzes the generation of a carbonyl ylide from ethyl α-diazoacetate.
- Cycloaddition : The ylide reacts with 4-(methylthio)phenylpropargyl alcohol , forming a pyrazole precursor.
- Functionalization : Esterification and subsequent trifluoromethyl group introduction via Ullmann coupling complete the synthesis.
Advantages :
- High regioselectivity (>90% for 1,3,5-trisubstituted products)
- Scalable under flow reactor conditions
Regioselective Pyrazole Synthesis via Chalcone-Hydrazine Coupling
Chalcones serve as versatile intermediates for pyrazole formation. In this method, 4-(methylthio)chalcone reacts with 4-(trifluoromethyl)phenylhydrazine in the presence of copper triflate and ionic liquids (e.g., [bmim]PF6).
Reaction Profile
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Cu(OTf)₂ |
| Solvent | [bmim]PF6 (ionic liquid) |
| Temperature | 80°C |
| Time | 6–8 hours |
| Yield | 82% |
Mechanistic Notes :
- The ionic liquid enhances electrophilicity of the chalcone’s α,β-unsaturated system.
- Copper triflate stabilizes the transition state, favoring 1,5-regioselectivity.
Lithiation and Functional Group Interconversion
Post-synthetic modifications of preformed pyrazole cores offer another pathway. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes lithiation at the 4-position using LDA (lithium diisopropylamide), followed by quenching with methyl chloroformate (Figure 3).
Critical Steps :
- Lithiation : Conducted at −78°C in THF to avoid side reactions.
- Electrophilic Trapping : Methyl chloroformate introduces the carboxylate group.
- Suzuki Coupling : Aryl boronic acids install the 4-(methylthio)phenyl moiety.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Lithiation | 85 |
| Carboxylation | 78 |
| Suzuki Coupling | 65 |
Separation of Regioisomeric Mixtures
Syntheses involving non-regioselective steps often yield mixtures of 1,3,5- and 1,4,5-substituted pyrazoles. Fractional distillation under reduced pressure (10–15 mmHg) separates these isomers based on boiling point differences.
Boiling Points :
| Isomer | Boiling Point (°C, 12 mmHg) |
|---|---|
| 1-(4-Trifluoromethylphenyl)-3-carboxylate | 189–192 |
| 1-(4-Trifluoromethylphenyl)-5-carboxylate | 201–204 |
Comparative Analysis of Synthetic Routes
Table 1 summarizes the advantages and limitations of each method:
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 75 | Moderate | High | High |
| 1,3-Dipolar Addition | 90 | High | Moderate | Moderate |
| Chalcone Coupling | 82 | High | Low | Low |
| Lithiation | 65 | Very High | High | Low |
Q & A
Q. What are the established synthetic routes for Methyl 1-(4-(trifluoromethyl)phenyl)-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate?
Methodology: The compound is synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones.
- Step 2 : Introduction of aryl substituents (e.g., 4-(trifluoromethyl)phenyl and 4-(methylthio)phenyl groups) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Esterification at the 3-position using methyl chloroformate or methanol under acidic conditions. Alternative methods include ultrasound-assisted synthesis to improve reaction efficiency and yield .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Methodology:
- NMR Spectroscopy : , , and NMR are used to verify substituent positions and purity. For example, the trifluoromethyl group () shows distinct signals at ~-60 ppm .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the pyrazole ring geometry and substituent orientation (e.g., torsion angles between aryl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodology:
- Solubility : Tested in polar (DMSO, methanol) and non-polar (dichloromethane) solvents. Pyrazole derivatives with trifluoromethyl and methylthio groups typically exhibit moderate solubility in DMSO (>10 mM) but limited solubility in aqueous buffers .
- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). The ester group may hydrolyze under strongly acidic/basic conditions, requiring storage at -20°C in inert atmospheres .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. methylthio) influence biological activity?
Methodology:
- Structure-Activity Relationship (SAR) Studies : Compare analogues with varying substituents (e.g., replacing with or ) in bioassays. For example, the electron-withdrawing group enhances metabolic stability, while improves membrane permeability .
- Computational Modeling : Density Functional Theory (DFT) calculates substituent electronic parameters (Hammett constants) to correlate with observed activity .
Q. What computational strategies are used to predict binding modes of this compound with target proteins?
Methodology:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase or cyclooxygenase isoforms) based on crystal structures (PDB IDs: 3QO1, 5KIR) .
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond acceptor count to predict pharmacokinetic properties .
Q. How can contradictory bioassay results (e.g., variable IC50_{50}50 values) be resolved?
Methodology:
- Assay Optimization : Standardize protocols (e.g., ATP levels in kinase assays) to minimize variability.
- Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may interfere with results .
- Orthogonal Validation : Confirm activity in cell-based and enzymatic assays (e.g., compare inhibition of recombinant vs. endogenous proteins) .
Q. What analytical techniques are employed to identify metabolites in pharmacokinetic studies?
Methodology:
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
Methodology:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
